

An In-Depth Technical Guide to the Toxicology of Dimercaprol

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For Researchers, Scientists, and Drug Development Professionals

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite.[1] Today, its primary clinical use is in the treatment of heavy metal poisoning, particularly from arsenic, gold, and inorganic mercury.[1][2] It is also used as an adjunct with edetate calcium disodium (CaNa₂EDTA) for severe lead poisoning.[1][3] Despite its therapeutic efficacy, **dimercaprol** possesses a narrow therapeutic index and is associated with a range of toxic effects, making a thorough understanding of its toxicology crucial for its safe and effective use.[2][3]

Mechanism of Action and Toxicology

Dimercaprol's therapeutic and toxic effects are rooted in its chemical structure, which features two sulfhydryl (-SH) groups. These groups have a high affinity for and form stable five-membered ring complexes with certain heavy metals.[1][4] This chelation process sequesters the metal ions, preventing them from binding to and inactivating essential endogenous sulfhydryl-containing enzymes, thereby mitigating their toxicity and promoting their excretion.[3]

However, the very reactivity of these sulfhydryl groups also contributes to **dimercaprol**'s inherent toxicity. The molecular mechanisms underlying its adverse effects are not fully elucidated but are thought to involve interactions with endogenous metabolic processes and signaling pathways.



Quantitative Toxicological Data

The acute toxicity of **dimercaprol** has been evaluated in several animal models. The following tables summarize the available quantitative data.

Acute Toxicity Data for Dimercaprol			
Species	Route of Administration	Toxicity Value	Reference
Rat	Intramuscular (IM)	LD50: ~105 mg/kg	[6]
Rat	Intraperitoneal (IP)	LD50: 140 mg/kg	[6]
Mouse	Intraperitoneal (IP)	LD80: ~125 mg/kg	[6]

LD50: Lethal dose for 50% of the test population. LD80: Lethal dose for 80% of the test population.

Data on No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) from repeated-dose studies, as well as comprehensive reproductive and developmental toxicity data, are not readily available in the public domain. The absence of this information highlights a significant gap in the complete toxicological profile of **dimercaprol**.

Adverse Effects

Dimercaprol administration is associated with a wide spectrum of adverse effects, many of which are dose-dependent.[1]



System Organ Class	Adverse Effects	References
Cardiovascular	Hypertension, Tachycardia	[1][7]
Nervous System	Headache, Paresthesia (tingling), Tremors, Seizures (at high doses)	[7][8]
Gastrointestinal	Nausea, Vomiting, Abdominal pain, Salivation	[1][7]
Local	Pain at injection site, Sterile abscesses	[7]
Ocular	Conjunctivitis, Lacrimation, Blepharospasm	[1]
Renal	Nephrotoxicity (especially with pre-existing renal impairment)	[7][9]
Hematological	Hemolysis (in G6PD deficient patients)	[1]
General	Fever (especially in children), Burning sensation (lips, mouth, throat), Feeling of constriction in the throat or chest	[7]

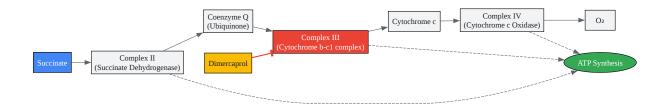
Signaling Pathways Implicated in Dimercaprol Toxicity

While research into the specific signaling pathways affected by **dimercaprol** is ongoing, two key areas have been identified: inhibition of the mitochondrial respiratory chain and modulation of the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of Mitochondrial Respiratory Chain

Dimercaprol has been shown to inhibit the mitochondrial respiratory chain at Complex III (cytochrome b-c1 complex).[10] This inhibition disrupts the electron transport chain, a critical process for cellular energy (ATP) production.





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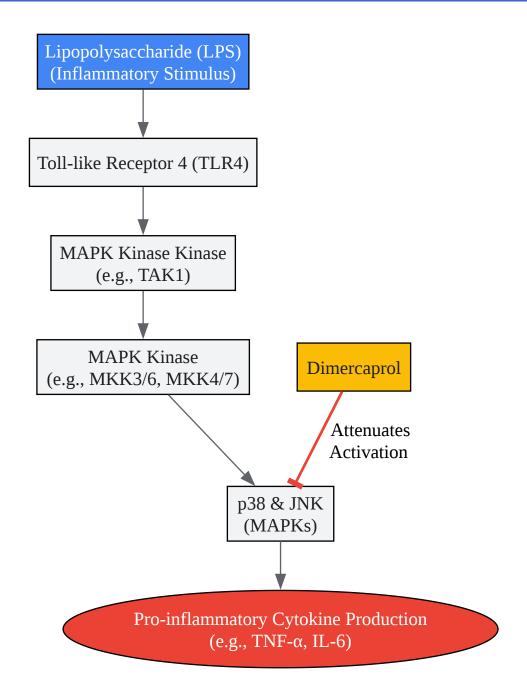
Dimercaprol inhibits the mitochondrial respiratory chain at Complex III.

The precise mechanism involves **dimercaprol** interfering with electron transfer between cytochromes b and c within Complex III. This disruption can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.

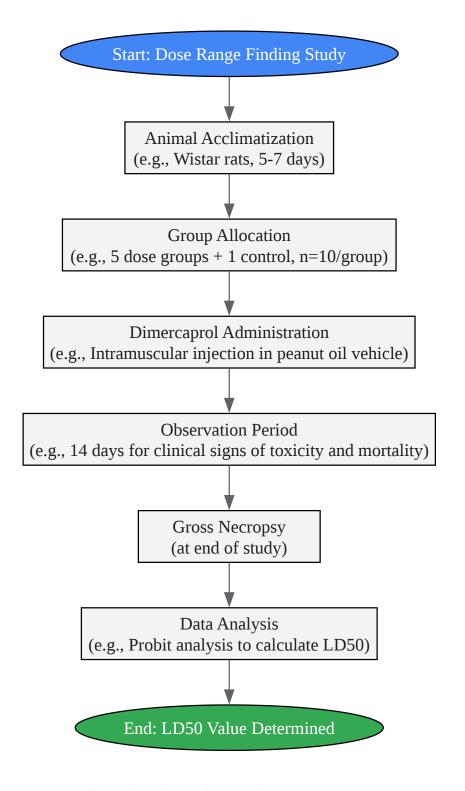
Modulation of MAPK Signaling Pathway in Microglia

In the central nervous system, **dimercaprol** has been observed to attenuate the activation of the MAPK signaling pathway in microglia, the resident immune cells of the brain. The MAPK pathway is a critical regulator of inflammatory responses.









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